molecular formula C23H24N4O4 B13485222 5-[(3-Amino-4-phenyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

5-[(3-Amino-4-phenyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

Cat. No.: B13485222
M. Wt: 420.5 g/mol
InChI Key: MZXVOPBCSKTBSI-UHFFFAOYSA-N
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Description

5-[(3-amino-4-phenylbutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with significant potential in various scientific fields. This compound is known for its unique structure, which includes an isoindole core, a piperidinyl group, and an amino-phenylbutyl side chain. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-amino-4-phenylbutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves multiple steps, starting from readily available precursorsThe reaction conditions typically require controlled temperatures, inert atmospheres, and specific catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound often employs optimized synthetic routes to maximize efficiency and minimize costs. Large-scale synthesis may involve continuous flow reactors, automated systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

5-[(3-amino-4-phenylbutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

5-[(3-amino-4-phenylbutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(3-amino-4-phenylbutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of gene expression, or modulation of cellular processes .

Properties

Molecular Formula

C23H24N4O4

Molecular Weight

420.5 g/mol

IUPAC Name

5-[(3-amino-4-phenylbutyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C23H24N4O4/c24-15(12-14-4-2-1-3-5-14)10-11-25-16-6-7-17-18(13-16)23(31)27(22(17)30)19-8-9-20(28)26-21(19)29/h1-7,13,15,19,25H,8-12,24H2,(H,26,28,29)

InChI Key

MZXVOPBCSKTBSI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCC(CC4=CC=CC=C4)N

Origin of Product

United States

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